molecular formula C11H17N3 B15275519 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15275519
M. Wt: 191.27 g/mol
InChI Key: KGVAKLYGZZIGQP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and a cyclopentyl group attached to the pyrazole ring. The structural features of this compound make it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin proteins. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acid residues in the enzyme’s active site is crucial for its inhibitory activity.

Comparison with Similar Compounds

2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit CDKs, making it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-2-5-9(4-1)10-8-11-12-6-3-7-14(11)13-10/h8-9,12H,1-7H2

InChI Key

KGVAKLYGZZIGQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN3CCCNC3=C2

Origin of Product

United States

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